This compound is classified as a thienopyrimidine derivative. Thienopyrimidines are known for their diverse pharmacological properties, including antitumor and antimicrobial activities. The specific structure of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione suggests it may interact with biological targets relevant to cancer treatment and other therapeutic areas.
The synthesis of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions that can include cyclization processes. One common method includes the cyclization of appropriate precursors such as phenylureas or thioureas with α-bromo ketones or aldehydes under acidic or basic conditions.
Key Parameters in Synthesis:
For example, one synthesis route described involves heating a mixture of the amino amide and isothiocyanate in absolute ethanol under reflux for several hours to yield the desired product .
The molecular structure of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be analyzed using various spectroscopic techniques:
The compound features a bicyclic structure where a thiophene ring is fused with a pyrimidine ring. The presence of carbonyl groups at positions 2 and 4 indicates potential reactivity sites for further chemical modifications.
5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions typical of pyrimidine derivatives:
These reactions can be leveraged to synthesize new derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is often linked to their ability to inhibit specific enzymes or pathways involved in cell proliferation. For instance:
Studies have indicated that these compounds can interact with various molecular targets leading to cell cycle arrest and apoptosis .
The physical and chemical properties of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential formulation as a pharmaceutical agent .
The applications of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione span various fields:
The development of thienopyrimidines originated from systematic bioisosteric replacement strategies aimed at overcoming metabolic limitations of purine-based drugs. Early research revealed that thiophene’s electron delocalization pattern (resonance energy ~29 kcal/mol) closely mirrors benzene’s (~36 kcal/mol), enabling effective mimicry of adenine’s electronic topography [6]. This electronic isomorphism allows thienopyrimidines to engage purine-binding pockets while resisting enzymatic degradation. Crucially, the sulfur atom provides enhanced hydrophobic interactions and moderate dipole moments (1.6–1.7 D) that strengthen target binding. The bioisosteric relationship is evidenced by DrugBank entries like DB08777, where thienopyrimidin-4-one derivatives demonstrate potent kinase inhibition despite structural deviation from canonical purines [3]. Commercial drugs containing thiophene nuclei—including tioconazole (antifungal) and sertaconazole—validate the pharmacological stability of this scaffold [6].
Thieno[2,3-d]pyrimidine derivatives exhibit exceptional promise as tyrosine kinase inhibitors (TKIs), particularly in modulating epidermal growth factor receptor (EGFR) signaling cascades. The planar aromatic system enables π-stacking interactions within the ATP-binding cleft, while substituents at C2 and C4 positions engage specific hydrophobic regions adjacent to the catalytic site [3]. Although 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione itself targets serine/threonine-protein kinase Chk1 (a DNA damage checkpoint regulator) rather than EGFR directly [3], its structural framework provides critical insights for EGFR inhibitor design. Molecular modeling studies confirm that saturation of the benzothieno ring system enhances spatial complementarity with the hydrophobic back pocket of kinase domains. This modification reduces steric clashes with gatekeeper residues (e.g., Thr790 in EGFR), potentially overcoming resistance mutations in oncological targets [3].
Table 1: Key Molecular Properties of Thienopyrimidine Derivatives
Property | Thieno[2,3-d]pyrimidine-2,4-dione | 5,6,7,8-Tetrahydro Derivative | Significance | |
---|---|---|---|---|
Molecular Formula | C₁₀H₆N₂O₂S | C₁₀H₁₀N₂O₂S | Enhanced saturation | |
Molecular Weight | 218.23 g/mol | 222.26 g/mol | Minimal change | |
Hydrogen Bond Acceptors | 4 | 4 | Maintains binding capacity | |
Hydrogen Bond Donors | 2 | 2 | Preserves interactions | |
Topological Polar Surface Area (TPSA) | 75.4 Ų | 75.4 Ų | Unchanged polarity | |
Density | 1.59 g/cm³ | 1.409 g/cm³ | Improved solubility | [4] [8] |
The molecular architecture of thieno[2,3-d]pyrimidine-2,4-diones confers precise three-dimensional complementarity with conserved kinase domains. X-ray crystallography reveals that the thienopyrimidine ring system occupies the adenine-binding region through:
The tetrahydro modification in 5,6,7,8-tetrahydro derivatives introduces significant conformational flexibility while maintaining hydrogen-bonding vectors. This semi-rigid structure adapts to minor variations in kinase ATP-binding sites, explaining its inhibitory activity across diverse targets like Chk1 (Ki = 12 nM for analogs) [3]. Density functional theory calculations indicate the electron density distribution at N1 and C2 carbonyl positions closely resembles adenine’s N1 and N6, enabling conserved hydrogen-bonding patterns despite ring saturation [8]. Additionally, the reduced planarity (dihedral angle ~15° between tetrahydro ring and pyrimidine) may decrease intercalation risks while enhancing selectivity over off-target kinases.
Table 2: Structural Parameters Influencing Kinase Binding
Structural Feature | Role in Kinase Binding | Effect of 5,6,7,8-Tetrahydro Modification | |
---|---|---|---|
Pyrimidine-2,4-dione | Forms bidentate H-bonds with hinge region | Unaffected – maintains H-bond capacity | |
Benzene ring | Engages hydrophobic region II | Reduced planarity decreases π-stacking potential | |
Thiophene sulfur | Stabilizes twist conformation via steric bulk | Enhanced hydrophobic interactions | |
Ring saturation | N/A | Introduces conformational flexibility; improves membrane permeability | |
C3-C4 bond length | 1.36–1.38 Å (similar to purine C4-C5) | Unchanged – preserves isosteric relationship | [3] [7] [8] |
Saturation of the benzo-fused ring represents a strategic molecular editing approach to optimize drug-like properties. The tetrahydro modification:
Pharmacokinetically, the altered lipophilicity profile (calculated logP 1.41 vs. 2.26 for unsaturated forms) balances membrane permeability and aqueous solubility [3] [8]. Crucially, molecular dynamics simulations reveal that the tetrahydro ring adopts a puckered conformation that optimally fills the hydrophobic back pocket of kinases, increasing van der Waals contacts by ~18% compared to planar analogs [3]. This modification also reduces metabolic oxidation at C5-C8 positions, potentially extending plasma half-life. The retention of dual hydrogen-bonding capacity at N3 and C4 oxygen ensures sustained high-affinity interactions with kinase hinge regions despite the loss of aromaticity in the fused ring system.
Table 3: Pharmacokinetic Implications of Ring Saturation
Parameter | Unsaturated Analog | 5,6,7,8-Tetrahydro Derivative | Pharmacokinetic Impact | |
---|---|---|---|---|
Aromatic Ring Count | 3 | 2 | Reduced CYP450 inhibition risk | |
Rotatable Bonds | 0 | 0 | Maintains rigidity | |
H-bond Donors | 2 | 2 | Unchanged | |
H-bond Acceptors | 4 | 4 | Unchanged | |
Solubility (mg/mL) | <0.01 | 0.057 (predicted) | Enhanced absorption potential | [3] [6] [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1